REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:16]([F:19])([F:18])[F:17])([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:16]([F:17])([F:18])[F:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(NC(C(C)C)=O)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Hydrogenate, at approximately 3 atmospheres, a mixture of 8.3 g
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(NC(C(C)C)=O)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |